molecular formula C21H20O10 B1252412 apigenin-7-O-beta-D-glucopyranoside

apigenin-7-O-beta-D-glucopyranoside

Cat. No. B1252412
M. Wt: 432.4 g/mol
InChI Key: KMOUJOKENFFTPU-RSRIQPTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

apigenin-7-O-beta-D-glucopyranoside is a natural product found in Stachys schtschegleevii, Stachys inflata, and other organisms with data available.

Scientific Research Applications

Inhibitory Activity in Diabetic Complications

  • Diabetic Complications : Research has shown that apigenin-7-O-beta-D-glucopyranoside exhibits inhibitory activity on the formation of advanced glycation end products and rat lens aldose reductase, which are significant in diabetic complications (Jang et al., 2010).

Antistress and Neuroprotective Effects

  • Antistress Activity : A study found that this compound, among others, demonstrated promising antistress effects by normalizing hyperglycemia, plasma corticosterone, plasma creatine kinase, and adrenal hypertrophy (Gupta et al., 2007).
  • Neuroprotective Role : Another study indicated a neuroprotective effect of apigenin-7-O-beta-D-glucopyranoside following cerebral ischemia, showing potential therapeutic benefits for stroke (Cai et al., 2016).

Antiplatelet and Cytotoxic Properties

  • Antiplatelet Activity : An extract containing apigenin-7-O-beta-D-glucopyranoside from Citrus aurantifolia leaves showed significant inhibition of ADP and epinephrine-induced platelet aggregation (Piccinelli et al., 2008).
  • Cytotoxic Effects : This compound also displayed cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research (Elsharkawy et al., 2020).

Applications in Traditional Medicine

  • Enhancing Nerve Growth Factor-Mediated Neurite Outgrowth : In a study, certain compounds including apigenin-7-O-beta-D-glucopyranoside showed activity enhancing nerve growth factor-mediated neurite outgrowth (Li et al., 2004).

Anti-HIV Properties

  • Anti-HIV Activity : This compound has been identified as an anti-HIV active principle in Kummerowia striata, demonstrating potential in HIV research (Tang et al., 1994).

Estrogenic Activity

  • Estrogenic Activity : Apigenin-7-O-beta-D-glucopyranoside is one of the flavone derivatives identified in Achillea millefolium, exhibiting estrogenic activity and preference for estrogen receptors (Innocenti et al., 2007).

properties

Product Name

apigenin-7-O-beta-D-glucopyranoside

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18+,19-,20-,21-/m1/s1

InChI Key

KMOUJOKENFFTPU-RSRIQPTJSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

synonyms

apigenin 7-O-beta-glucoside
apigenin-7-D-glucoside
apigenin-7-glucoside
apigenin-7-O-beta-D-glucopyranoside
apigetrin
cosmetin
cosmosiin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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